molecular formula C18H17O3P B14576648 Ethyl 1-phenylethenyl (phenylethynyl)phosphonate CAS No. 61183-54-8

Ethyl 1-phenylethenyl (phenylethynyl)phosphonate

Cat. No.: B14576648
CAS No.: 61183-54-8
M. Wt: 312.3 g/mol
InChI Key: FPBVRCXKAOXODM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-phenylethenyl (phenylethynyl)phosphonate is a compound that contains a phosphonate group attached to a phenylethynyl and a phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-phenylethenyl (phenylethynyl)phosphonate can be achieved through various methods. One common approach involves the reaction of phosphonic acid derivatives with phenylethynyl and phenylethenyl groups under specific conditions. For example, the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination can produce aryl phosphonates . Another method involves the use of a copper-catalyzed reaction of phosphorus nucleophiles with diaryliodonium salts at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalysts such as palladium or copper can facilitate the reaction and improve the overall production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-phenylethenyl (phenylethynyl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the phosphonate.

    Substitution: The phenylethynyl and phenylethenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium or copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce phosphonic acid derivatives, while substitution reactions can yield various substituted phosphonates .

Scientific Research Applications

Ethyl 1-phenylethenyl (phenylethynyl)phosphonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 1-phenylethenyl (phenylethynyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as a bioisostere, mimicking the behavior of other functional groups in biological systems . This allows it to interact with enzymes, receptors, and other biomolecules, potentially leading to various biological effects.

Comparison with Similar Compounds

Ethyl 1-phenylethenyl (phenylethynyl)phosphonate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of phenylethynyl and phenylethenyl groups attached to the phosphonate, which imparts distinct chemical and biological properties.

Properties

CAS No.

61183-54-8

Molecular Formula

C18H17O3P

Molecular Weight

312.3 g/mol

IUPAC Name

2-[ethoxy(1-phenylethenoxy)phosphoryl]ethynylbenzene

InChI

InChI=1S/C18H17O3P/c1-3-20-22(19,15-14-17-10-6-4-7-11-17)21-16(2)18-12-8-5-9-13-18/h4-13H,2-3H2,1H3

InChI Key

FPBVRCXKAOXODM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C#CC1=CC=CC=C1)OC(=C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.